molecular formula C8H8N4S B8666040 7-Amino-4-methylthiopyrido[4,3-d]pyrimidine

7-Amino-4-methylthiopyrido[4,3-d]pyrimidine

Cat. No. B8666040
M. Wt: 192.24 g/mol
InChI Key: JHZDQHOTYTUIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-4-methylthiopyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C8H8N4S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-4-methylthiopyrido[4,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-4-methylthiopyrido[4,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Amino-4-methylthiopyrido[4,3-d]pyrimidine

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

4-methylsulfanylpyrido[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C8H8N4S/c1-13-8-5-3-10-7(9)2-6(5)11-4-12-8/h2-4H,1H3,(H2,9,10)

InChI Key

JHZDQHOTYTUIII-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=CC(=NC=C21)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NEt3 (6 mL, 43 mmol) is added to a solution of 7-amino-4-thiono-3H-pyrido[4,3-d]pyrimidine (0.77 g, 4.3 mmol) in DMSO (7 mL) stirred under N2 at 25° C. After the two phases have been stirred for 20 min, MeI (0.26 mL, 4.2 mmol) is added. After 2 h, the reaction mixture is poured onto stirring ice-water. Solid forms instantly. After further cooling at 0° C., the solid is collected by suction filtration and dried in a vacuum oven to give 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (0.564 g, 68%). 1H NMR (DMSO) δ 8.98 (1H, s), 8.71 (1H, s), 6.94 (2H, brs), 6.49 (1H, s) 2.63 (3H, s).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

NEt3 (6 mL, 43 mmol) is added to a solution of 7-amino-4-thiono-3H-pyrido[4,3-d]pyrimidine (0.77 g, 4.3 mmol) in DMSO (7 mL) stirred under N2 at 250C. After the two phases have been stirred for 20 min, MeI (0.26 mL, 4.2 mmol) is added. After 2 h, the reaction mixture is poured onto stirring ice-water. Solid forms instantly. After further cooling at 0° C., the solid is collected by suction filtration and dried in a vacuum oven to give 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (0.564 g, 68%). 1H NMR (DMSO) δ 8.98 (1H, s), 8.71 (1H, s), 6.94 (2H, brs), 6.49 (1H, s) 2.63 (3H, s)
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
250C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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